molecular formula C12H17N3O3 B1471756 tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1286754-11-7

tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No. B1471756
CAS RN: 1286754-11-7
M. Wt: 251.28 g/mol
InChI Key: ZZGWWRXIQVSNEZ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a type of fused heterocyclic structure containing a common nitrogen atom between two rings . These structures are important in medicinal chemistry and have been widely used in synthetic drugs .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For example, a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described .

Scientific Research Applications

Microwave-Assisted Preparation of Dihydropyrazines

The use of tert-butyl isocyanide in Ugi reactions for the preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine derivatives under microwave irradiation showcases a novel approach in synthetic chemistry. This method provides an efficient pathway for the cyclization of tert-butyl amides into dihydropyrazines, utilizing neighboring-group-assisted cleavage, demonstrating the versatility of tert-butyl isocyanide as a convertible isocyanide (Nikulnikov et al., 2009).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines leads to the formation of fluoroalkyl-substituted pyrazoles. This multigram-scale synthesis demonstrates the compound's potential as an intermediate in the development of fluorinated compounds, which are of interest in pharmaceutical chemistry due to their unique properties (Iminov et al., 2015).

Biological Evaluation of Substituted Pyrazinecarboxamides

The synthesis and subsequent biological evaluation of substituted pyrazinecarboxamides highlight the biological relevance of tert-butyl substituted pyrazine derivatives. These compounds exhibit a range of biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting effects, indicating their potential in the development of new therapeutic agents (Doležal et al., 2006).

Dipeptoid Diversity Through Post-Condensational Manipulation

The post-condensational manipulation of Ugi reaction products involving tert-butyl isocyanide to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazines, and their subsequent opening with amines, highlights a method for accessing a greater diversity of Ugi-type dipeptoids. This approach underscores the compound's utility in combinatorial chemistry for generating diverse chemical libraries (Krasavin & Nikulnikov, 2012).

Anionic Cascade Recyclization to Triazine Systems

The anionic cascade recyclization of tert-butyl substituted pyrazolo[5,1-c][1,2,4]triazines into pyrrolo[1,2-b][1,2,4]triazine and [1,2,4]triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems demonstrates the compound's utility in the synthesis of complex heterocyclic systems. This method provides insight into the reactivity of these compounds and their potential application in the synthesis of complex heterocyclic frameworks (Ivanov, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazolo[1,5-a]pyrazine derivatives have been shown to inhibit certain biological pathways .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry , one possible direction could be further exploration of its biological activity and potential uses in drug development.

properties

IUPAC Name

tert-butyl 2-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)6-9(8-16)13-15/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWWRXIQVSNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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tert-Butyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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